molecular formula C16H13N3O3S2 B14996056 N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide

N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide

Cat. No.: B14996056
M. Wt: 359.4 g/mol
InChI Key: FLDXRHWGYKFVCT-UHFFFAOYSA-N
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Description

N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a phenylethyl group. The thiophene ring is introduced in the final step through a coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce reduced heterocyclic compounds.

Scientific Research Applications

N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound may also interact with cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)benzamide
  • N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H13N3O3S2/c20-12(11-5-2-1-3-6-11)10-24-16-19-18-14(22-16)9-17-15(21)13-7-4-8-23-13/h1-8H,9-10H2,(H,17,21)

InChI Key

FLDXRHWGYKFVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3

Origin of Product

United States

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